![molecular formula C19H18N4O B2534514 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide CAS No. 2035007-60-2](/img/structure/B2534514.png)
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide
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Overview
Description
“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of pyrazole with other organic compounds. For example, one study describes the synthesis of a similar compound via a three-step procedure including a Buchwald–Hartwig arylamination .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Pyrazole compounds can undergo a variety of reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For a similar compound, the density was predicted to be 1.40±0.1 g/cm3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide, also known as (2E)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-phenylprop-2-enamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific proteins and enzymes involved in cancer cell proliferation, making it a candidate for developing new cancer therapies .
Anti-inflammatory Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide exhibits anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This makes it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics .
Antioxidant Properties
Research indicates that this compound possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Neurological Applications
Due to its ability to cross the blood-brain barrier, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide is being studied for its potential in treating neurological disorders. It may help in modulating neurotransmitter levels and protecting neurons from damage, offering therapeutic benefits for conditions like Alzheimer’s and Parkinson’s diseases .
Antidiabetic Research
This compound has shown promise in antidiabetic research by improving insulin sensitivity and reducing blood glucose levels. Its mechanism involves modulating key enzymes and pathways involved in glucose metabolism, making it a potential candidate for diabetes treatment .
Antiviral Applications
Studies have indicated that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide has antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins, which could be useful in developing treatments for viral infections .
Herbicidal Potential
The compound also exhibits herbicidal activity, making it useful in agricultural applications. It can inhibit the growth of certain weeds by interfering with their metabolic processes, providing an alternative to traditional herbicides .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-23-14-17(13-22-23)18-11-16(9-10-20-18)12-21-19(24)8-7-15-5-3-2-4-6-15/h2-11,13-14H,12H2,1H3,(H,21,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZUOPEVNLWMV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide |
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